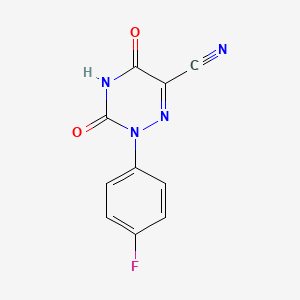![molecular formula C12H12ClN5O3 B1305516 2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol CAS No. 462066-89-3](/img/structure/B1305516.png)
2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "2-[4-(Benzo[1,3]dioxol-5-ylamino)-6-chloro-[1,3,5]triazin-2-ylamino]-ethanol" is a derivative of 1,3,5-triazine, which is a versatile scaffold in medicinal chemistry due to its three nitrogen atoms that can participate in hydrogen bonding and its ability to engage in a variety of chemical reactions. The benzo[1,3]dioxol moiety suggests potential biological activity, as this structure is found in a number of pharmacologically active compounds.
Synthesis Analysis
The synthesis of triazine derivatives typically involves the substitution of chloro groups in 2,4,6-trichloro-1,3,5-triazine (TCT) with various nucleophiles. In the context of the provided papers, an efficient method for the transformation of benzyl alcohols into their methyl or ethyl ethers using TCT has been established, which could be a step in the synthesis of the target compound if benzyl alcohol derivatives were used as starting materials . Additionally, the synthesis of 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines provides insight into the substitution reactions at the 4 and 6 positions of the triazine ring, which could be relevant for the synthesis of the target compound .
Molecular Structure Analysis
The molecular structure of triazine derivatives can be complex due to the possibility of tautomerism and restricted rotation around the amino-triazine bond. Studies have shown that 2-chloro-4,6-bis(pyrazolylamino)-1,3,5-triazines can exist in multiple isomeric forms and that the structure can be stabilized by intra- and intermolecular hydrogen bonds . This information is pertinent to understanding the molecular structure of the target compound, which likely exhibits similar dynamic behavior.
Chemical Reactions Analysis
Triazine derivatives can undergo a variety of chemical reactions. The chemoselective etherification of benzyl alcohols using TCT indicates that the triazine ring can be selectively functionalized in the presence of other reactive groups . Furthermore, the reaction of 2-(5-substituted-2-hydroxybenzylamino)phenols with formalin suggests that the triazine derivatives can participate in ring closure reactions to form heterocyclic structures . These reactions could be relevant to the functionalization of the target compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of triazine derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating substituents on the triazine ring can affect its reactivity and the stability of the compound. For example, the synthesis of 2-(4-nitrobenzothiazol-2'-ylamino)-4-(2-chloro-4-trifluoromethylanilino)-6-(substituted thioureido)-1,3,5-triazines demonstrates the impact of substituents on the antimicrobial activity of these compounds . The target compound's properties would similarly be influenced by its substituents, such as the benzo[1,3]dioxol group and the ethanolamine side chain.
Eigenschaften
IUPAC Name |
2-[[4-(1,3-benzodioxol-5-ylamino)-6-chloro-1,3,5-triazin-2-yl]amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN5O3/c13-10-16-11(14-3-4-19)18-12(17-10)15-7-1-2-8-9(5-7)21-6-20-8/h1-2,5,19H,3-4,6H2,(H2,14,15,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRHFMXWRLEIOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC3=NC(=NC(=N3)NCCO)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-1-(8-methyl-1,2,3a,4,5,6-hexahydro-pyrazino[3,2,1-jk]carbazol-3-yl)-ethanone](/img/structure/B1305437.png)

![2-(1,3-Dioxo-1H-benzo[DE]isoquinolin-2(3H)-YL)propanoic acid](/img/structure/B1305441.png)
![6-[(4-Methylpyridin-2-yl)amino]-6-oxohexanoic acid](/img/structure/B1305442.png)
![5-[(4-Iodophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1305444.png)


![N-(2-Benzo[1,3]dioxol-5-yl-ethyl)-2-(4-methyl-benzyl)-succinamic acid](/img/structure/B1305462.png)





![6-(4-Fluorophenyl)-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1305475.png)